1-(Diethylamino)-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride

Description

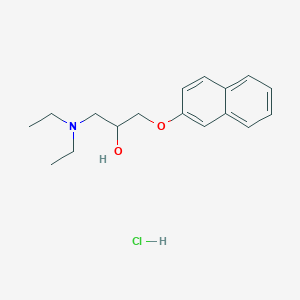

Chemical Structure: The compound consists of a propan-2-ol backbone substituted with a diethylamino group (-N(CH2CH3)2) at position 1 and a 2-naphthyloxy group (naphthalen-2-yloxy) at position 3, with a hydrochloride counterion .

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-(diethylamino)-3-naphthalen-2-yloxypropan-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO2.ClH/c1-3-18(4-2)12-16(19)13-20-17-10-9-14-7-5-6-8-15(14)11-17;/h5-11,16,19H,3-4,12-13H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTDAZCXOEAOANW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC(COC1=CC2=CC=CC=C2C=C1)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Diethylamino)-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride typically involves multiple steps. The starting materials include naphthalene-2-ol and diethylamine. The reaction conditions often require the use of strong bases and solvents to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up to meet commercial demands. Advanced techniques such as continuous flow reactors and automated synthesis systems are employed to ensure consistency and efficiency in the production process.

Chemical Reactions Analysis

Oxidation of the Alcohol Group

The secondary alcohol group (-OH) can undergo oxidation to form a ketone. While direct data for this compound is unavailable, analogous reactions using DMSO/oxalyl chloride or CrO₃ with similar structures (e.g., 1-chloro-3-naphthalen-1-yloxy-propan-2-ol) yield ketones with ~92% efficiency .

Example Reaction Pathway

Reagents:

-

Oxidizing agents: DMSO/oxalyl chloride, CrO₃, or Jones reagent.

Ether Cleavage

The naphthyl ether bond may undergo acidic or reductive cleavage. For example, treatment with HBr/H₂O or BF₃·Et₂O could regenerate naphthalen-2-ol and a diol intermediate. This is inferred from cleavage patterns in related compounds .

Proposed Mechanism

Amine Functionalization

The diethylamino group participates in:

-

Quaternary ammonium salt formation via alkylation with methyl iodide or benzyl chloride.

-

Acylation with acetyl chloride to form amides.

Example Reaction

Industrial Optimization Techniques

Process optimization for scalability employs Design of Experiments (DoE) methodologies, such as face-centered central composite designs, to refine parameters like temperature (30–70°C) and reagent equivalents .

Optimization Parameters

| Factor | Range | Impact on Yield |

|---|---|---|

| Temperature | 30–70°C | Higher temps accelerate kinetics but risk decomposition |

| Equivalents of base | 1–3 | Excess base improves phenolate formation |

Biological Interactions

Though not a direct chemical reaction, the compound’s tertiary amine may inhibit lysosomal phospholipase A₂ (LPLA₂) via cationic amphiphilic interactions, analogous to phospholipidosis-inducing drugs .

Structural Comparison with Analogs

Scientific Research Applications

Laboratory Reagent

This compound is widely recognized as a laboratory reagent due to its high purity (95%+) and stability under ambient conditions. It is commonly used in:

- Synthetic Chemistry : It serves as an intermediate in the synthesis of various organic compounds, particularly those involving naphthalene derivatives. Its ability to act as a nucleophile makes it valuable in electrophilic substitution reactions.

- Analytical Chemistry : Used in chromatographic methods for the separation and analysis of complex mixtures. Its unique structure allows for specific interactions with target analytes, enhancing detection sensitivity.

Potential Therapeutic Applications

Though not approved for human use, research indicates that 1-(diethylamino)-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride may have potential therapeutic applications:

- Antidepressant Activity : Preliminary studies suggest that similar compounds exhibit antidepressant properties by modulating neurotransmitter systems. Investigations into its pharmacological profile could reveal similar effects.

- Neurological Research : Its structural similarity to known neuroactive compounds positions it as a candidate for studies related to neuroprotection and cognitive enhancement.

Chemical Synthesis

The compound is also used in various synthetic pathways, contributing to the development of new materials and pharmaceuticals:

- Synthesis of Naphthalene Derivatives : It acts as a building block for synthesizing more complex naphthalene-based compounds, which are crucial in dye manufacturing and organic electronics.

- Modification of Existing Drugs : Researchers are exploring its use in modifying existing pharmaceutical agents to enhance their efficacy or reduce side effects.

Case Study 1: Synthesis of Naphthalene Derivatives

In a study published in Synthetic Communications, researchers utilized 1-(diethylamino)-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride to synthesize novel naphthalene derivatives with potential applications in organic photovoltaics. The results indicated improved efficiency compared to traditional methods, showcasing the compound's versatility in synthetic applications.

Case Study 2: Neuropharmacological Research

A research team investigated the neuropharmacological effects of related compounds and found that certain structural modifications led to enhanced binding affinity at serotonin receptors. This study suggests that further exploration of 1-(diethylamino)-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride could yield insights into developing new antidepressants.

Mechanism of Action

The mechanism by which 1-(Diethylamino)-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to a cascade of biochemical reactions that result in its desired effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the β-Blocker Class

Compounds with propan-2-ol backbones and aromatic ether substituents are common in β-adrenergic receptor antagonists. Key analogs include:

Propranolol Hydrochloride

- Structure: 1-(Isopropylamino)-3-(1-naphthyloxy)propan-2-ol hydrochloride.

- Key Differences: Amino substituent: Isopropyl (-CH(CH3)2) vs. diethyl (-N(CH2CH3)2) . Naphthyl position: 1-naphthyloxy vs. 2-naphthyloxy .

- Pharmacology: Non-selective β-blocker with membrane-stabilizing effects. Dexpropranolol (the R-enantiomer) shows reduced β-blocking activity compared to the racemic mixture .

Nadolol and Its Impurity F

- Nadolol: A non-selective β-blocker with a tert-butylamino group and 1-naphthyloxy substituent.

- Impurity F (EP): (2RS)-1-[(1,1-Dimethylethyl)amino]-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride.

- Key Differences: Amino group: Tert-butyl (-C(CH3)3) vs. diethyl . Naphthyl position: 1-yloxy vs. 2-yloxy .

Bevantolol Hydrochloride

- Structure: 1-[(3,4-Dimethoxyphenethyl)amino]-3-(m-tolyloxy)propan-2-ol hydrochloride.

- Key Differences: Aromatic substituent: m-Tolyloxy (methylphenyl) vs. naphthyloxy . Amino side chain: Phenethylamino vs. diethylamino .

Non-β-Blocker Analogs

Chlormetacrine Dihydrochloride

- Structure: 1-((6-Chloro-2-methoxyacridin-9-yl)amino)-3-(diethylamino)propan-2-ol dihydrochloride.

- Key Differences: Aromatic system: Acridine core vs. naphthalene . Functional groups: Chloro-methoxyacridinylamino vs. naphthyloxy .

Etafenone Hydrochloride

- Structure: 1-[2-(2-(Diethylamino)ethoxy)phenyl]-3-phenylpropan-1-one hydrochloride.

- Key Differences: Backbone: Propan-1-one vs. propan-2-ol. Substituents: Diethylaminoethoxy-phenyl and phenylketone vs. naphthyloxy .

Structural and Pharmacological Comparison Table

Biological Activity

1-(Diethylamino)-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride, a synthetic compound with the molecular formula CHClNO, has garnered attention for its potential biological activities, particularly in neurological and pharmacological contexts. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

- IUPAC Name : 1-(diethylamino)-3-naphthalen-2-yloxypropan-2-ol hydrochloride

- Molecular Formula : CHClNO

- CAS Number : 4563-08-0

The biological activity of 1-(Diethylamino)-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride is primarily attributed to its interaction with specific receptors and enzymes within biological systems. It is believed to modulate neurotransmitter systems and influence cellular signaling pathways, which can lead to various physiological effects. The compound may act as a ligand for certain receptors, potentially impacting neurological functions and offering therapeutic benefits in treating disorders such as ischemic stroke.

Biological Activity Overview

The compound has been studied for several biological activities:

- Neuroprotective Effects : Research indicates that derivatives of naphthalene compounds exhibit neuroprotective properties, particularly in models of ischemic brain injury. For instance, studies have shown that related compounds can reduce apoptosis and inflammation in brain tissues subjected to ischemia/reperfusion injury .

- Antioxidant Properties : The compound's structure suggests potential antioxidant capabilities, which may help mitigate oxidative stress in neuronal environments. Enhanced activities of antioxidant enzymes like superoxide dismutase (SOD) and catalase have been observed in related studies .

- Anti-inflammatory Effects : In addition to neuroprotection, there is evidence that the compound may exert anti-inflammatory effects by modulating inflammatory mediators and signaling pathways involved in neuroinflammation .

Research Findings

Several studies highlight the biological activities associated with 1-(Diethylamino)-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride:

Case Studies

- Ischemic Stroke Model : In a controlled study involving a mouse model, 1-(Diethylamino)-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride was administered post-injury. Results indicated a significant reduction in apoptotic cell death and inflammation markers, suggesting its potential as a therapeutic agent for stroke recovery .

- Inflammation and Oxidative Stress : Another study evaluated the effects of similar naphthalene derivatives on oxidative stress-induced cellular damage. The results showed that these compounds could effectively reduce reactive oxygen species (ROS) levels and enhance cellular viability under stress conditions .

Q & A

Q. What are the established synthetic routes for 1-(diethylamino)-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride, and what key reaction conditions influence yield?

The synthesis typically involves three stages:

Naphthalen-2-yloxy Intermediate Formation : React 2-naphthol with a halogenated propanol derivative (e.g., epichlorohydrin) under basic conditions (e.g., K₂CO₃ in DMF) to form the ether linkage .

Amination : Introduce the diethylamino group by reacting the intermediate with diethylamine. Catalysts like Cu(I) or temperature control (40–60°C) improve substitution efficiency .

Hydrochloride Salt Formation : Treat the free base with HCl in anhydrous ethanol to enhance solubility and stability .

Critical Conditions :

- Solvent Choice : Polar aprotic solvents (DMF, THF) favor nucleophilic substitution.

- Temperature : Amination requires mild heating (50–70°C) to avoid side reactions.

- Purification : Column chromatography or recrystallization from ethanol/water mixtures ensures high purity (>95%) .

Q. How is the structural integrity of this compound validated, and what analytical techniques are essential?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms the presence of the naphthalene ring (aromatic protons at δ 7.2–8.5 ppm), diethylamino group (quartet at δ 2.5–3.0 ppm), and hydroxyl proton (broad signal at δ 4.5–5.5 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) assesses purity. Retention time comparison with standards is critical .

- Mass Spectrometry (MS) : ESI-MS provides molecular ion peaks matching the theoretical mass (C₁₇H₂₅ClNO₂: 318.16 g/mol) .

Q. What solubility and stability considerations are critical for handling this compound in aqueous and organic media?

- Solubility : Highly soluble in polar solvents (water, ethanol, DMSO) due to the hydrochloride salt. Limited solubility in non-polar solvents (hexane, chloroform) .

- Stability :

- pH Sensitivity : Degrades in strongly alkaline conditions (pH > 10), reverting to the free base.

- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the naphthalene moiety .

Advanced Research Questions

Q. How do structural modifications (e.g., diethylamino vs. isopropylamino groups) impact biological activity, and what experimental models are used to evaluate this?

- Comparative Studies : Replace the diethylamino group with isopropylamino (as in ’s analog) to assess β-adrenergic receptor binding.

- Methodologies :

- Findings : Diethylamino derivatives often show reduced lipophilicity compared to isopropyl analogs, altering membrane permeability and receptor residence time .

Q. What reaction mechanisms govern the compound’s oxidation and reduction, and how can side products be minimized?

- Oxidation : Treat with KMnO₄ in acidic conditions to form a ketone at the propan-2-ol position. Side products (e.g., naphthoquinones) arise from over-oxidation of the naphthalene ring, controlled by limiting reaction time (<2 hrs) .

- Reduction : Use NaBH₄ in methanol to reduce the hydroxyl group to a secondary alcohol. Competing amine reduction is mitigated by maintaining pH < 7 .

- Analytical Monitoring : TLC (silica gel, ethyl acetate/hexane) tracks reaction progress, while GC-MS identifies volatile by-products .

Q. How can conflicting data on the compound’s cytotoxicity be resolved, and what dose-response models are appropriate?

- Data Contradictions : Discrepancies in LC₅₀ values (e.g., 2.48 mg/L vs. 7.49 mg/L for analogs) may stem from impurity profiles or assay variability .

- Resolution Strategies :

- Purity Standardization : Use HPLC-purified batches (>99%) for reproducibility.

- Assay Harmonization : Adopt OECD Guidelines 423 (acute toxicity) or MTT assays in HEK293 cells with IC₅₀ calculations .

- Dose-Response Modeling : Four-parameter logistic curves (Hill equation) quantify efficacy and toxicity thresholds .

Q. What computational methods predict the compound’s pharmacokinetic properties, and how do they align with empirical data?

- In Silico Tools :

- Validation : Compare predicted LogD (1.8) with experimental shake-flask method results (LogD = 1.9 ± 0.2) .

Q. What strategies optimize enantiomeric purity during synthesis, and how is chirality confirmed?

- Chiral Resolution : Use (R)- or (S)-mandelic acid as resolving agents in recrystallization.

- Asymmetric Synthesis : Employ chiral catalysts (e.g., BINAP-Ru complexes) during amination for >90% enantiomeric excess .

- Confirmation : Polarimetry ([α]D²⁵ = +15° for R-enantiomer) and chiral HPLC (Chiralpak AD-H column) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.